molecular formula C13H20N3O9P B12422480 UMP-morpholidate

UMP-morpholidate

Cat. No.: B12422480
M. Wt: 393.29 g/mol
InChI Key: AJFNOZWHVDTKIH-HJQYOEGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

UMP-morpholidate is synthesized through the reaction of uridine monophosphate with morpholine and dicyclohexylcarbodiimide (DCC). The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

UMP-morpholidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include various UDP-sugar nucleotides, which are essential intermediates in biochemical pathways .

Scientific Research Applications

UMP-morpholidate has a wide range of applications in scientific research:

Mechanism of Action

UMP-morpholidate exerts its effects by acting as a reactant in the synthesis of UDP-sugar nucleotides. The mechanism involves the activation of UMP, followed by coupling with morpholine to form this compound. This compound then participates in further reactions to form UDP-sugar nucleotides, which are essential for various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the synthesis of UDP-sugar nucleotides. Its ability to act as a key reactant in the Khorana-Moffatt procedure for synthesizing UDP-sugar nucleotides sets it apart from other similar compounds .

Properties

Molecular Formula

C13H20N3O9P

Molecular Weight

393.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid

InChI

InChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1

InChI Key

AJFNOZWHVDTKIH-HJQYOEGKSA-N

Isomeric SMILES

C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O

Canonical SMILES

C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.